![molecular formula C9H10N2O2 B6329100 2-Amino-4-hydroxyquinoline hydrate; 97% CAS No. 2089378-34-5](/img/structure/B6329100.png)
2-Amino-4-hydroxyquinoline hydrate; 97%
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Overview
Description
2-Amino-4-hydroxyquinoline hydrate is a chemical compound with the CAS Number: 42712-64-1 . It has a molecular weight of 178.19 and its IUPAC name is 2-amino-4-quinolinol hydrate . The compound is also known as 2-amino-1,4-dihydroquinolin-4-one . It is used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for 2-Amino-4-hydroxyquinoline hydrate is1S/C9H8N2O.H2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9;/h1-5H,(H3,10,11,12);1H2
. The molecular formula is C9H8N2O.H2O
. Physical And Chemical Properties Analysis
2-Amino-4-hydroxyquinoline hydrate is a white to pale brown powder . and a water content of less than 12% . The compound’s assay (Non-aqueous acid-base Titration) is between 96.0 to 104.0% (dry wt. basis) .Scientific Research Applications
Organic Synthesis
2-Amino-4-hydroxyquinoline hydrate is used as an intermediate in synthetic chemistry . It plays a crucial role in the synthesis of various organic compounds, contributing to the development of new materials and pharmaceuticals .
Drug Research and Development
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Antiexcitotoxic and Anticonvulsant Applications
4-Hydroxyquinoline-2-carboxylic acid hydrate, a related compound, is used as an antiexcitotoxic and anticonvulsant . It finds application in certain neurobiological disorders therapy .
Antiviral Activities
Quinoline derivatives have shown significant inhibitory activities against viruses . For instance, two novel quinoline derivatives exhibited significant inhibitory activities against the dengue virus serotype 2 (DENV2) .
Biological and Pharmacological Activities
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, with over 100 naturally occurring molecules displaying this motif .
Natural Occurrence
2-Hydroxyquinoline and 4-hydroxyquinoline (4-quinolinol) were isolated from plant sources, and they exist as 2 (1 H )-quinolone and 4 (1 H )-quinolone, respectively . Various animals and bacterial species also produce compounds of the quinoline class such as those containing 2,4-dihydroxyquinoline (2,4-quinolindiol; DHQ) .
Safety and Hazards
2-Amino-4-hydroxyquinoline hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .
Relevant Papers Several papers have been published on the synthesis and biological activity of quinoline and its derivatives . These papers provide valuable insights into the synthesis strategies, biological activities, and potential applications of quinoline derivatives, including 2-Amino-4-hydroxyquinoline hydrate.
Mechanism of Action
Target of Action
2-Amino-4-hydroxyquinoline hydrate is a derivative of quinolines, which are known to have a broad spectrum of biological activities . Quinolines and their derivatives have been isolated from plants, animals, and microorganisms, and have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinolines and quinolones, in general, have been found to exhibit their bioactivities through different mechanisms of action . For instance, some quinolines act as inhibitors of 2OG-dependent enzymes in epigenetic processes .
Biochemical Pathways
Quinolines are known to regulate the production of several virulence factors such as pyocyanin and hydrogen cyanide, as well as biofilm formation .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of a compound .
Result of Action
Quinolines and quinolones have been found to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of a compound .
properties
IUPAC Name |
2-amino-1H-quinolin-4-one;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.H2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9;/h1-5H,(H3,10,11,12);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEJIAXWHNIFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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